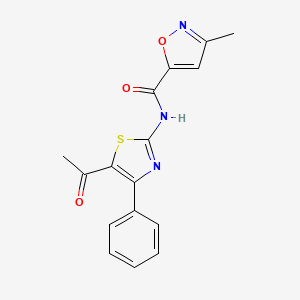![molecular formula C20H15N3O3S B6498487 3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 953209-29-5](/img/structure/B6498487.png)
3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., an organic compound, a pyrethroid, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors like the functional groups present in the molecule .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral data .科学研究应用
TPCA-1 has been studied for its potential applications in scientific research, including its anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, it has been shown to possess anti-inflammatory properties in vitro, and has been used to study the effects of inflammation on cell viability. It has also been used to study the effects of cancer on cell viability, and has been shown to possess anti-cancer properties in vitro. Finally, it has been used to study the effects of microbial infections on cell viability, and has been shown to possess anti-microbial properties in vitro.
作用机制
The mechanism of action of TPCA-1 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2). Inhibition of these enzymes is thought to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
TPCA-1 has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of microbes. Additionally, it has been shown to possess antioxidant, anti-apoptotic, and anti-angiogenic properties.
实验室实验的优点和局限性
TPCA-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and its effects can be studied in a variety of cell types. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to using TPCA-1 in laboratory experiments. For example, it can be difficult to accurately measure its effects in vivo, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several potential future directions for the study of TPCA-1. For example, further research could be conducted to better understand its mechanism of action and to identify additional potential applications. Additionally, further research could be conducted to investigate the effects of TPCA-1 on other cell types and in vivo models. Additionally, further research could be conducted to investigate potential drug-drug interactions and to identify potential side effects. Finally, further research could be conducted to investigate the potential for TPCA-1 to be used as a therapeutic agent.
合成方法
TPCA-1 can be synthesized in a laboratory setting using a simple two-step method. The first step involves the reaction of 4-phenoxy-benzaldehyde and thiosemicarbazide to yield the intermediate 4-(4-phenoxyphenyl)-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide. The second step involves the methylation of the intermediate to yield the final product, TPCA-1.
属性
IUPAC Name |
3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-11-18(26-23-13)19(24)22-20-21-17(12-27-20)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-12H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUVVZMZMGQTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498412.png)
![N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498418.png)
![N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498424.png)
![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)
![4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498439.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498506.png)